5-methyl-2-phenyl-3-sulfanylidene-1H-pyrazole-4-carbaldehyde

Description

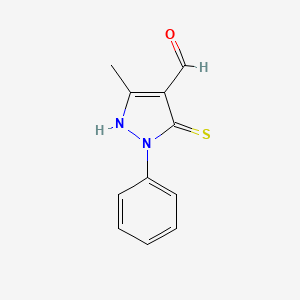

5-Methyl-2-phenyl-3-sulfanylidene-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a sulfanylidene (S=) group at position 3, a methyl group at position 5, a phenyl ring at position 2, and a carbaldehyde moiety at position 2. This structure confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal and materials chemistry.

Properties

CAS No. |

117953-14-7 |

|---|---|

Molecular Formula |

C11H10N2OS |

Molecular Weight |

218.28 g/mol |

IUPAC Name |

5-methyl-2-phenyl-3-sulfanylidene-1H-pyrazole-4-carbaldehyde |

InChI |

InChI=1S/C11H10N2OS/c1-8-10(7-14)11(15)13(12-8)9-5-3-2-4-6-9/h2-7,12H,1H3 |

InChI Key |

JLLWHWZULBAOQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-5-sulfanyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazole with sulfur-containing reagents. One common method is the reaction of 3-methyl-1-phenyl-1H-pyrazole with phosphorus oxychloride at elevated temperatures (90-100°C) to introduce the carbaldehyde group . Another method involves the use of formaldehyde and sulfur-containing reagents to achieve the desired sulfanyl substitution .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize continuous flow reactors and optimized reaction conditions to scale up the production efficiently. The use of green chemistry principles, such as solvent-free reactions and metal-free catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenyl-5-sulfanyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbaldehyde group can be reduced to form alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-methyl-1-phenyl-5-sulfanyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-5-sulfanyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. The sulfanyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The carbaldehyde group can undergo reactions with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with target proteins or enzymes .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison

| Compound | Position 3 Group | Position 5 Group | Key Properties |

|---|---|---|---|

| Target Compound | Sulfanylidene | Methyl | High electron withdrawal, planar geometry |

| 5-(3-Chlorophenylsulfanyl) Analog | Sulfanyl | Trifluoromethyl | Moderate electron withdrawal, steric bulk |

| 3-Methyl-5-phenoxy Analog | – | Phenoxy | Electron donation, increased steric hindrance |

Biological Activity

5-Methyl-2-phenyl-3-sulfanylidene-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.

Structural Characteristics

The compound features a pyrazole ring with a formyl group and a sulfanylidene moiety , contributing to its distinct reactivity and biological profile. The methyl group at the 5-position and the phenyl group at the 2-position further enhance its chemical diversity, making it a candidate for various biological applications.

Synthesis

The synthesis of 5-methyl-2-phenyl-3-sulfanylidene-1H-pyrazole-4-carbaldehyde typically involves several steps, including:

- Formation of the Pyrazole Ring : Utilizing arylhydrazines and appropriate carbonyl precursors.

- Introduction of Functional Groups : Employing methods to add the sulfanylidene and formyl groups.

- Optimization : Adjusting reaction conditions to maximize yield and purity.

Biological Activities

Research indicates that compounds with pyrazole cores exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrazole can inhibit various bacterial strains and fungi.

- Anti-inflammatory Effects : Compounds similar to 5-methyl-2-phenyl-3-sulfanylidene have demonstrated significant anti-inflammatory properties.

- Antitumor Activity : Certain pyrazole derivatives have been evaluated for their potential in cancer treatment.

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their pharmacological potential:

- Anti-inflammatory Studies : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory markers. Compounds showed up to 85% inhibition of TNF-α at specific concentrations, indicating strong anti-inflammatory properties .

- Antimicrobial Testing : Research involving the testing of various pyrazole derivatives against multiple bacterial strains highlighted their effectiveness compared to standard antibiotics. For example, one derivative exhibited over 90% inhibition against Mycobacterium tuberculosis .

- Cancer Research : Investigations into the cytotoxic effects of pyrazole derivatives revealed that certain compounds could significantly reduce cell viability in cancer cell lines, suggesting their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.